

Application Notes: Bis(2-pyridyl) Ketone Oxime in Homogeneous Catalysis

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Compound of Interest

Compound Name: Bis(2-pyridyl) ketone oxime

Cat. No.: B073754

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Introduction

Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile chelating ligand in coordination chemistry.^{[1][2]} Its structure, featuring two pyridyl nitrogen atoms and an oxime group (-C=N-OH), provides multiple binding sites (N,N,N or N,N,O) for metal ions. This flexibility allows for the formation of a wide variety of stable mononuclear and polynuclear metal complexes.^{[2][3][4][5]} The electronic properties and steric environment of the metal center can be finely tuned by the coordination mode of the dpkoxH ligand. These characteristics make metal complexes of **bis(2-pyridyl) ketone oxime** promising candidates for homogeneous catalysis, where they can serve as active and robust catalysts for various organic transformations, including important carbon-carbon bond-forming reactions.^{[1][2]}

Experimental Protocols

Protocol 1: Synthesis of Bis(2-pyridyl) Ketone Oxime Ligand (dpkoxH)

This protocol describes the synthesis of the ligand from commercially available starting materials. The reaction involves the condensation of di-2-pyridyl ketone with hydroxylamine.^[6]

Materials:

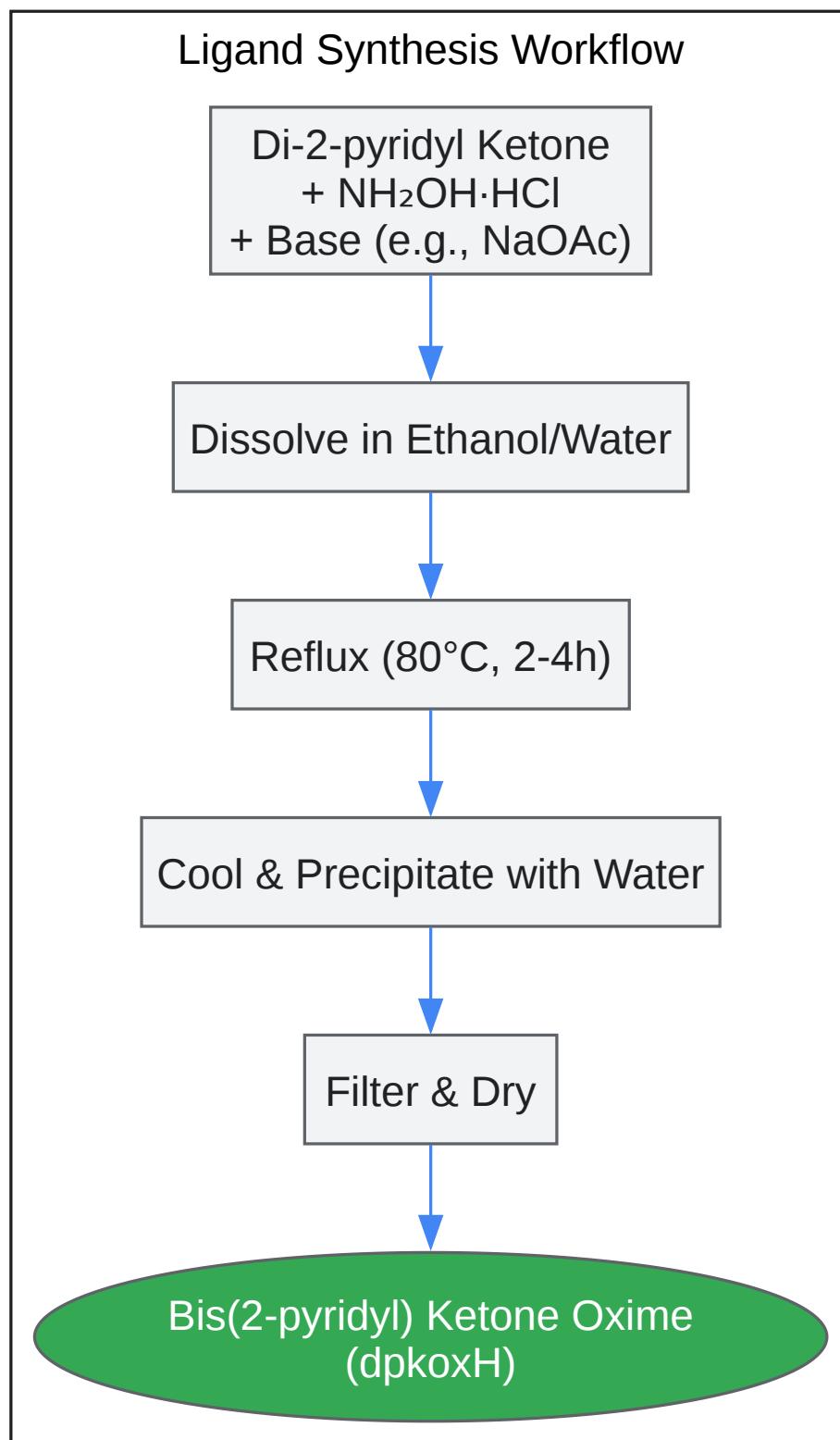
- Di-2-pyridyl ketone

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (NaOAc) or Pyridine
- Ethanol
- Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Standard glassware for workup and filtration

Procedure:

- To a 250 mL round-bottom flask, add di-2-pyridyl ketone (1.0 eq).
- Add ethanol to dissolve the ketone (approx. 5-10 mL per gram of ketone).
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.
- Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- After completion, cool the reaction mixture to room temperature.
- Slowly add cold water to the mixture until a white precipitate forms.
- Cool the flask in an ice bath for 30 minutes to maximize precipitation.
- Collect the white solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

- Dry the product, **bis(2-pyridyl) ketone oxime**, under vacuum to yield a white crystalline solid.



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Caption: Workflow for the synthesis of the **bis(2-pyridyl) ketone oxime** ligand.

Protocol 2: Synthesis of a Palladium(II) Catalyst Precursor

This protocol details the synthesis of a representative palladium(II) complex using the dpkoxH ligand. Such complexes are effective precatalysts for cross-coupling reactions. The procedure is adapted from methods used for similar pyridyl-ketone ligands.[\[7\]](#)[\[8\]](#)

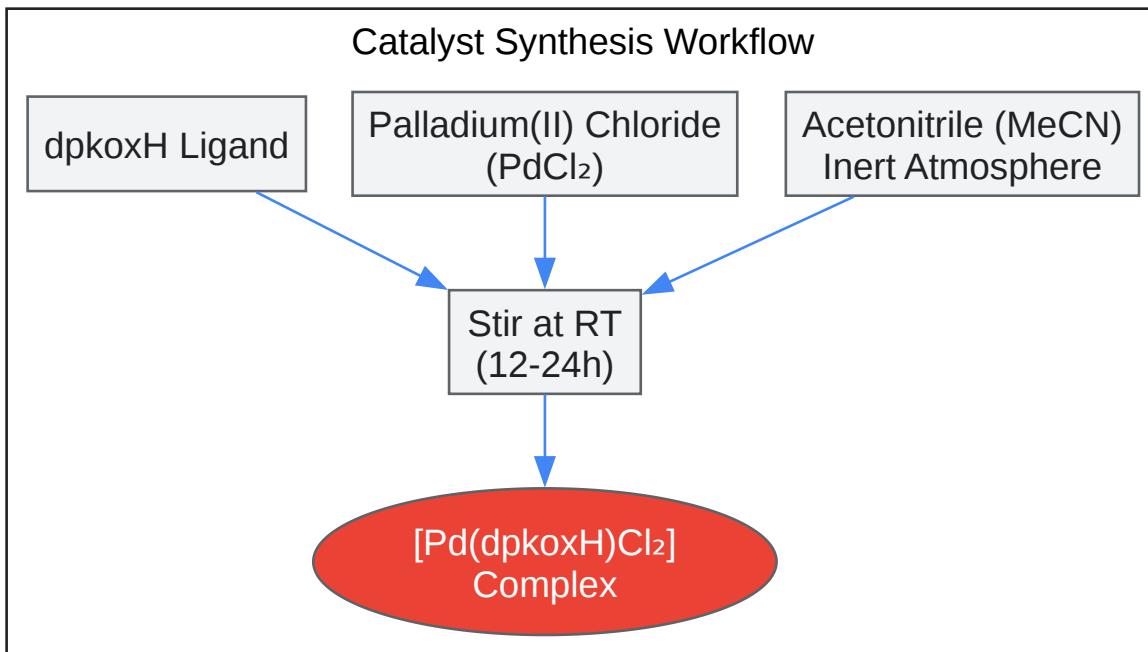
Materials:

- **Bis(2-pyridyl) ketone oxime** (dpkoxH)
- Palladium(II) chloride (PdCl₂)
- Acetonitrile (MeCN) or Dichloromethane (DCM)
- Schlenk flask and line for inert atmosphere
- Magnetic stirrer

Procedure:

- Under an inert atmosphere (e.g., Argon or Nitrogen), add PdCl₂ (1.0 eq) to a Schlenk flask.
- Add dry, degassed acetonitrile (or DCM) to the flask.
- In a separate flask, dissolve **bis(2-pyridyl) ketone oxime** (1.0 eq) in the same solvent.
- Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. A color change and formation of a precipitate is typically observed.
- Collect the resulting solid product by filtration under inert atmosphere.

- Wash the solid with a small amount of cold solvent and then with diethyl ether.
- Dry the complex, $[\text{Pd}(\text{dpkoxH})\text{Cl}_2]$, under vacuum. Store under an inert atmosphere.



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Caption: Workflow for the synthesis of the $[\text{Pd}(\text{dpkoxH})\text{Cl}_2]$ catalyst precursor.

Application in Homogeneous Catalysis: Heck Cross-Coupling Reaction

Palladium complexes bearing pyridyl-ketone type ligands have demonstrated high catalytic activity in Heck cross-coupling reactions, which form a C-C bond between an aryl halide and an alkene.^[7] The $[\text{Pd}(\text{dpkoxH})\text{Cl}_2]$ complex is expected to perform similarly.

Data Presentation: Catalytic Performance in Heck Reaction

The following table summarizes representative results for the Heck reaction using a closely related di(2-pyridyl) ketone palladium catalyst, (dpk)PdCl₂.^[7] This data serves as a strong benchmark for the expected performance of the oxime derivative.

Entry	Aryl Halide	Alkene	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Methyl acrylate	Et ₃ N	DMF	100	4	98
2	Bromobenzene	Methyl acrylate	Et ₃ N	DMF	100	6	95
3	4-Iodoanisole	Styrene	Et ₃ N	DMF	100	5	96
4	1-Iodonaphthalene	Methyl acrylate	Et ₃ N	DMF	100	4	97
5	4-Bromobenzonitrile	Styrene	Et ₃ N	DMF	100	6	92

Condition
s: Aryl halide (1 mmol), alkene (1.2 mmol), base (1.5 mmol), catalyst (0.1 mol%), solvent (5 mL).

Protocol 3: General Procedure for Heck Cross-Coupling

This protocol provides a general method for performing a Heck reaction using the synthesized palladium complex.

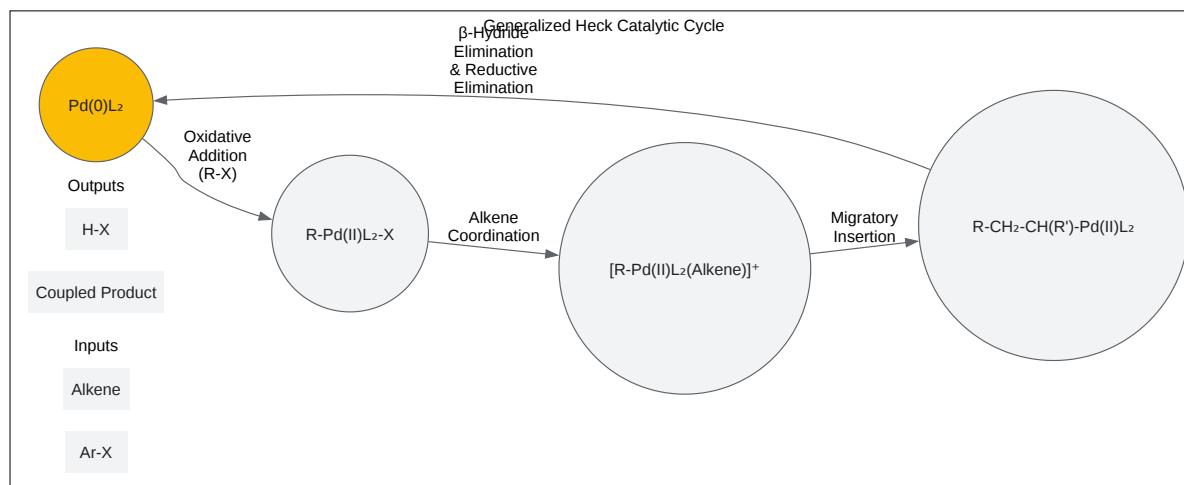
Materials:

- [Pd(dpko₂H)Cl₂] catalyst
- Aryl halide (e.g., iodobenzene)
- Alkene (e.g., methyl acrylate)
- Base (e.g., triethylamine, Et₃N)
- Solvent (e.g., Dimethylformamide, DMF)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and oil bath

Procedure:

- To a Schlenk tube under an inert atmosphere, add the [Pd(dpko₂H)Cl₂] catalyst (0.001 eq, 0.1 mol%).
- Add the aryl halide (1.0 eq).
- Add the solvent (e.g., DMF).
- Add the alkene (1.2 eq) and the base (1.5 eq) via syringe.
- Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
- Stir the reaction for the required time (typically 4-12 hours), monitoring by TLC or GC.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.



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Caption: A generalized catalytic cycle for the Palladium-catalyzed Heck reaction.

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